Corymbosin's Complete Lack of Cytotoxicity vs. Potent Activity of Structural Analogs
In a direct head-to-head cytotoxicity assessment against five human cancer cell lines (HL-60, CEM, MCF-7, B-16, HCT-8), corymbosin was completely inactive at all tested concentrations, while its structurally related flavonoid analogs acacetin and apigenin exhibited significant, quantifiable cytotoxicity with IC50 values ranging from 4.9 to 21.2 µg/mL [1]. This stark functional divergence, despite close structural similarity, defines corymbosin's utility as a selective negative control or as a non-cytotoxic scaffold for antiviral and interaction studies.
| Evidence Dimension | Cytotoxic activity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | Inactive (no cytotoxicity observed at any concentration tested) |
| Comparator Or Baseline | Acacetin (IC50: 7.5–21.2 µg/mL); Apigenin (IC50: 4.9–12.3 µg/mL); Lethedocin (IC50: 11.2–22.2 µg/mL, active in 3/5 lines) |
| Quantified Difference | >100% difference (complete inactivity vs. low µg/mL potency) |
| Conditions | MTT assay; 5 cell lines: HL-60 (leukemia), CEM (leukemia), MCF-7 (breast), B-16 (melanoma), HCT-8 (colon); tested concentrations up to 100 µg/mL |
Why This Matters
Procurement of an analog like apigenin would yield false-positive cytotoxic readouts in antiviral assays, compromising target validation; corymbosin's confirmed inactivity is a critical selection criterion for users requiring non-cytotoxic interventions.
- [1] Militao, G. C. G., Pessoa, C. do O., Costa-Lotufo, L. V., Moraes, M. E. A. de, Moraes, M. O. de, Luciano, J. H. S., Lima, M. A. S., & Silveira, E. R. (2005). Cytotoxicity of flavonoids isolated from Alibertia myrciifolia. Pharmaceutical Biology, 43(5), 480-484. View Source
